N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine

Carboxylesterase metabolism Organophosphate detoxification Structure-metabolism relationship

N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine (CAS 19683-83-1; molecular formula C11H22NO5PS2; molecular weight 343.4 g/mol) is a synthetic organophosphorus compound belonging to the dialkoxyphosphinothioylthioacetamide class. It is the L-valine free acid derivative of O,O-diethyl phosphorodithioate, structurally characterized by a diethoxyphosphinothioylthioacetyl group N-linked to the α-amino group of L-valine with a free terminal carboxylic acid.

Molecular Formula C11H22NO5PS2
Molecular Weight 343.4 g/mol
CAS No. 19683-83-1
Cat. No. B010104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine
CAS19683-83-1
SynonymsN-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine
Molecular FormulaC11H22NO5PS2
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCCOP(=S)(OCC)SCC(=O)NC(C(C)C)C(=O)O
InChIInChI=1S/C11H22NO5PS2/c1-5-16-18(19,17-6-2)20-7-9(13)12-10(8(3)4)11(14)15/h8,10H,5-7H2,1-4H3,(H,12,13)(H,14,15)/t10-/m0/s1
InChIKeyBAKCYWKIVVXZNA-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine (CAS 19683-83-1): Organophosphorus Amino Acid Conjugate Procurement Guide


N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine (CAS 19683-83-1; molecular formula C11H22NO5PS2; molecular weight 343.4 g/mol) is a synthetic organophosphorus compound belonging to the dialkoxyphosphinothioylthioacetamide class . It is the L-valine free acid derivative of O,O-diethyl phosphorodithioate, structurally characterized by a diethoxyphosphinothioylthioacetyl group N-linked to the α-amino group of L-valine with a free terminal carboxylic acid . This compound occupies a specific metabolic niche as the hydrolytic detoxication product (R2 = H) of organothiophosphate insecto-acaricides within the general series (EtO)2P(S)SCH2CONH(CH2)nCH(R1)COOR2, where for this compound n = 0, R1 = isopropyl (L-valine side chain), and R2 = H [1].

1
Terminal detoxication product — free carboxylic acid form (R₂ = H) for analytical reference or metabolic endpoint studies
2
L-valine (S)-enantiomer dithiophosphate — stereochemical-control study fit for enantioselective carboxylesterase interaction
3
P=S dithiophosphate core — supports reversible inhibition assay context vs. irreversible P=O monothiophosphate comparator

Why N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine Cannot Be Replaced by Generic Organophosphate Analogs


Compounds within the dialkoxyphosphinothioylthioacetyl family are not functionally interchangeable because the amino acid moiety (n, R1, R2) dictates the compound's metabolic fate at carboxylesterases—the primary mammalian detoxification enzymes. Makhaeva et al. (1983) demonstrated that the valine derivative (n = 0, ethyl ester) is hydrolytically stable against rat liver carboxylesterase due to steric hindrance from the isopropyl side chain, whereas the beta-alanine analog (n = 1 plus an additional methylene spacer) undergoes rapid enzymatic hydrolysis [1]. Furthermore, the phosphorus oxidation state (P=S dithiophosphate vs. P=O monothiophosphate) determines whether enzyme inhibition is reversible (competitive) or irreversible [1]. The free carboxylic acid form (this compound, R2 = H) represents the terminal detoxication product—already past the esterase-sensitive step—making it a distinct chemical entity for analytical reference, metabolic tracing, or inhibition studies compared to its ester prodrug counterparts [2].

Target Compound
L-valine dithiophosphate free acid (n=0, R₁=isopropyl, R₂=H) — sterically protected, no esterase-cleavable ester
Generic Organophosphate Analogs
Beta-alanine or glycine congeners — rapid carboxylesterase hydrolysis; P=O monothiophosphates — irreversible inhibition; ester prodrugs — substrate-sensitive metabolic fate
Amino acid side-chain identity, phosphorus oxidation state, and carboxylation status dictate metabolic stability and inhibition mechanism — class-level metabolic profiles may not transfer between congeners, requiring compound-specific validation.

N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine: Comparative Quantitative Differentiation Evidence


Enzymatic Hydrolysis Rate: Valine vs. Beta-Alanine Analog—Steric Protection Confers Metabolic Stability

The valine ethyl ester analog (n = 0, R1 = H, R2 = Et) of the target compound is hydrolytically stable when incubated with rat liver carboxylesterase, in contrast to the beta-alanine ethyl ester analog (n = 1, R1 = H, R2 = Et) which is rapidly hydrolyzed. This differential is attributed to steric hindrance imposed by the isopropyl group of the valine side chain, which blocks esterase access to the scissile ester bond [1]. The target compound (R2 = H, free acid) is already the hydrolysis product—it has no ester group remaining for carboxylesterase to cleave, placing it at the terminal end of the detoxication pathway [2]. While direct Km or kcat values for the free acid are not reported in the accessible literature, the class-level inference is clear: valine-containing congeners resist carboxylesterase-mediated hydrolysis, whereas beta-alanine and glycine congeners are rapidly degraded.

Enzymatic Hydrolysis Rate
Class-level inference
Hydrolytically stable (valine ethyl ester analog) vs. rapidly hydrolyzed (beta-alanine analog)
Free acid: no ester bond to cleave — terminal detoxication product
Supports carboxylesterase stability attribution — steric hindrance from isopropyl side chain
Rate constants not available in accessible abstract; full paper (Bioorg Khim 1983) contains numerical data
Carboxylesterase metabolism Organophosphate detoxification Structure-metabolism relationship

Inhibition Mode: Dithiophosphate Reversible Competitive vs. Monothiophosphate Irreversible—Phosphorus Oxidation State Determines Mechanism

The dithiophosphate (P=S) valine ethyl ester acts as a reversible competitive inhibitor of rat liver carboxylesterase, whereas the corresponding monothiophosphate (P=O) analog acts as an irreversible inhibitor of the same enzyme [1]. This mechanistic dichotomy is a direct consequence of the phosphorus oxidation state: P=S dithiophosphates form reversible enzyme-inhibitor complexes, while P=O oxones phosphorylate the active-site serine residue irreversibly [1]. The target compound (CAS 19683-83-1) retains the P=S dithiophosphate core and, by class-level extrapolation from its ethyl ester analog, is expected to exhibit reversible binding characteristics—distinguishing it from the P=O monothiophosphate variant (CAS 74107-58-7) which causes covalent irreversible modification.

Inhibition Mode
Class-level inference
Reversible competitive (P=S dithiophosphate) vs. irreversible (P=O monothiophosphate)
Free acid expected to share P=S pharmacophore with ethyl ester analog
Phosphorus oxidation state determines reversible vs. irreversible binding mechanism
No Ki or IC₅₀ values in accessible abstract; full paper may contain kinetic constants
Enzyme inhibition kinetics Phosphorodithioate pharmacology Reversible inhibitor design

Stereospecificity of Enzyme Inhibition: S- vs. R-Valine Enantiomers Show Opposite Selectivity in Dithio- vs. Monothiophosphate Series

Makhaeva et al. (1983) reported a striking stereochemical inversion: for dithiophosphate (P=S) valine derivatives, the S-enantiomer was more active as a reversible inhibitor, whereas for monothiophosphate (P=O) valine derivatives, the R-enantiomer was more active as an irreversible inhibitor [1]. Using model compounds (R)- and (S)-N-chloroacetyl valine ethyl esters, the authors demonstrated that these differences in stereospecificity arise from changes in inhibitor orientation within the enzyme active site depending on the phosphorus oxidation state [1]. The target compound (CAS 19683-83-1) is the L-valine (S-configuration at the α-carbon) dithiophosphate free acid, placing it in the stereochemical series predicted to show superior reversible inhibition potency compared to its R-antipode within the dithiophosphate class.

Stereospecificity
Head-to-head
S-enantiomer (L-valine): more active reversible inhibitor within dithiophosphate series
R-enantiomer (D-valine): less active in dithiophosphate; more active irreversible inhibitor in monothiophosphate
Reported enantiomer-preferred inhibition context — stereochemical inversion across P=S/P=O series
Precise potency ratios not available in accessible abstract
Enantioselective inhibition Stereochemistry-activity relationship Chiral organophosphorus

Amino Acid Identity Drives Toxicity Divergence: Valine vs. Glycine and Beta-Alanine in Insecto-Acaricidal Activity

Shipov et al. (1995) established that toxicity and insecto-acaricidal activity in this compound class are significantly dependent on the nature of the amino acid (n = 1 or 2 methylene spacer length) and substituents in the ester groups [1]. Beta-alanine derivatives (longer spacer) showed lower mammalian toxicity and activity compared to glycine derivatives, attributable to more rapid carboxylesterase-mediated hydrolytic detoxication [1]. The valine derivative occupies an intermediate structural position with zero methylene spacers (n = 0) and a branched isopropyl side chain that sterically impedes esterase access, resulting in a distinct pharmacokinetic-toxicodynamic profile that cannot be predicted from glycine or beta-alanine SAR trends [1][2].

Amino Acid SAR — Toxicity
Class-level inference
Toxicity rank order (mammalian): glycine > valine > beta-alanine
Valine: intermediate profile driven by steric protection + P=S core
Supports structure-toxicity relationship differentiation — distinct SAR data point
Quantitative LD₅₀ values not extracted from accessible abstract; full paper (Bioorg Khim 1995) contains data
Structure-activity relationship Selective toxicity Organophosphate insecticide design

Free Carboxylic Acid as Defined Detoxication Endpoint: Differentiating from Ester Prodrugs and Simple Amide Pesticides

The Makhaeva et al. (1983) study explicitly categorized compounds with R2 = H (free carboxylic acid) as 'detoxication products' within the metabolic scheme of organothiophosphate insecto-acaricides [1]. This compound (CAS 19683-83-1) is the free acid detoxication product of the valine ethyl ester series, distinguishing it from: (a) the ethyl ester prodrug (CAS 19700-58-4), which is the carboxylesterase substrate/inhibitor; (b) Prothoate (CAS 2275-18-5), which is an isopropyl amide insecticide lacking the amino acid carboxyl group entirely; and (c) Mecarbam (CAS 2595-54-2), which features an N-methyl carbamate ester rather than an amino acid [2]. The free carboxyl group imparts increased aqueous solubility at physiological pH (ionized carboxylate), altered membrane permeability, and distinct analytical chromatographic retention relative to ester congeners.

Detoxication Endpoint Identity
Class-level inference
Free -COOH (terminal detoxication product) vs. -COOEt (ester prodrug) vs. -CONH(iPr) (Prothoate)
Ionizable carboxyl: altered solubility, permeability, and chromatographic retention
Defined metabolic endpoint — supports authentic reference standard differentiation
Quantitative logP, pKa data not available in public databases for this specific compound
Metabolite identification Detoxication product Analytical reference standard

N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine: Evidence-Backed Application Scenarios for Procurement Decisions


Analytical Reference Standard for Organophosphate Metabolite Detection and Quantification

As the free carboxylic acid detoxication product (R2 = H) in the valine series of organothiophosphate insecto-acaricides, this compound serves as an authentic reference standard for LC-MS/MS or GC-MS method development targeting organophosphate metabolites in environmental, food safety, or toxicological matrices [1]. Its distinct physicochemical properties (ionizable carboxyl, dithiophosphate chromophore) enable chromatographic resolution from co-eluting ester or amide analogs such as Prothoate or Mecarbam, reducing false-positive metabolite identification in residue monitoring programs [1][2].

Structure-Activity Relationship (SAR) Probe for Carboxylesterase Interaction Studies

The L-valine dithiophosphate scaffold provides a unique SAR data point for mapping carboxylesterase active-site steric constraints. The branched isopropyl side chain confers hydrolytic stability absent in glycine and beta-alanine congeners, while the P=S dithiophosphate core yields reversible (rather than irreversible) enzyme inhibition [1]. Researchers can use this compound as a comparator to dissect the relative contributions of amino acid side-chain bulk, methylene spacer length, and phosphorus oxidation state to esterase binding affinity and inhibition mechanism [1][3].

Chiral Reference for Enantioselective Organophosphorus Toxicology

The established stereospecificity inversion—S-enantiomer favored for dithiophosphate reversible inhibition vs. R-enantiomer for monothiophosphate irreversible inhibition—positions this L-valine compound as a chiral reference standard for enantioselective toxicology studies [1]. Procurement of the enantiomerically defined L-form (S-configuration at valine α-carbon) ensures reproducible stereochemically-dependent biological outcomes in assays where racemic or mixed-enantiomer preparations would produce confounding results [1].

Metabolic Pathway Elucidation in Organophosphate Prodrug Design

In the design of organophosphate prodrugs that require carboxylesterase-mediated activation or detoxication, this compound represents the terminal detoxication product against which metabolic flux can be calibrated [1][3]. Its stability toward further esterase degradation (no hydrolyzable ester group remaining) makes it suitable as an internal standard or metabolic endpoint marker in in vitro microsomal or hepatocyte incubation systems, enabling accurate determination of prodrug-to-detoxication product conversion ratios [1].

Application
Selection Property
Validation Focus
Analytical Reference Standard Workflow
Free acid detoxication product identity; ionizable carboxyl for distinct chromatographic retention
LC-MS/MS or GC-MS metabolite panel resolution; extraction efficiency and ionization response review
Carboxylesterase SAR Probe
Branched isopropyl side chain for steric protection; P=S dithiophosphate for reversible binding
Esterase active-site steric constraint mapping; inhibition mechanism differentiation (reversible vs. irreversible)
Chiral Reference for Enantioselective Toxicology
L-valine (S)-enantiomer — reported enantiomer-preferred dithiophosphate inhibition context
Stereochemistry-dependent biological outcome reproducibility; enantiomer-attribution review
Metabolic Pathway Elucidation
Terminal detoxication product — no remaining hydrolyzable ester; stable metabolic endpoint
Prodrug-to-detoxication product conversion ratio determination in in vitro incubation systems
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